![molecular formula C12H9ClO2 B1313860 (2-Naphthyloxy)acetyl chloride CAS No. 40926-77-0](/img/structure/B1313860.png)
(2-Naphthyloxy)acetyl chloride
Overview
Description
“(2-Naphthyloxy)acetyl chloride” is a chemical compound with the molecular formula C12H9ClO2 and an average mass of 220.652 Da . It is used extensively in scientific research, particularly in the synthesis and analysis of organic compounds.
Molecular Structure Analysis
The molecular structure of “(2-Naphthyloxy)acetyl chloride” can be represented by the SMILES notation: c1ccc2cc(ccc2c1)OCC(=O)Cl
.
Chemical Reactions Analysis
Acyl chlorides, such as “(2-Naphthyloxy)acetyl chloride”, are known as “acid derivatives”. They are typically involved in various chemical reactions, including those that result in the formation of esters and amides .
Physical And Chemical Properties Analysis
“(2-Naphthyloxy)acetyl chloride” has a density of 1.3±0.1 g/cm3, a boiling point of 339.0±15.0 °C at 760 mmHg, and a flash point of 125.6±20.8 °C . It also has a molar refractivity of 60.3±0.3 cm3 .
Scientific Research Applications
Discovery of Indoline-2-carboxamide Derivatives
This compound serves as a reagent in the synthesis of indoline-2-carboxamide derivatives. These derivatives are being researched as a new class of brain-penetrant inhibitors of Trypanosoma brucei, which is the parasite responsible for African sleeping sickness .
Synthesis of Regioisomeric Naphtho-furans
(2-Naphthyloxy)acetyl chloride is used in the cyclization of 2-(2-naphthyloxy)alkanals to produce naphtho-furans, which are compounds with potential applications in pharmaceuticals and materials science due to their unique chemical properties .
Preparation of Antibacterial Compounds
It is also utilized in the preparation and study of antibacterial activity of N-(phenylquinazolinonyl) aryl-amides. This involves the amidation of amino (phenyl)quinazolone with aroyl chlorides, where (2-Naphthyloxy)acetyl chloride plays a crucial role .
Safety and Hazards
Future Directions
“(2-Naphthyloxy)acetyl chloride” is currently used for proteomics research . It serves as one of the reagents for the discovery of indoline-2-carboxamide derivatives as new classes of brain-penetrant inhibitors of trypanosoma brucei . It’s also used in the preparation and antibacterial activity of N-(phenylquinazolinonyl) aryl-amides by amidation of amino(phenyl)quinazolone with aroyl chlorides . Future research may continue to explore its potential applications in various fields of study.
Mechanism of Action
Target of Action
(2-Naphthyloxy)acetyl Chloride is used as a reagent in the synthesis of indoline-2-carboxamide derivatives . These derivatives are known to inhibit Trypanosoma brucei, a parasite responsible for causing African sleeping sickness . It is also used in the preparation of N-(phenylquinazolinonyl) aryl-amides .
Mode of Action
It is known to participate in the amidation process of amino(phenyl)quinazolone with aroyl chlorides . This process is crucial in the synthesis of indoline-2-carboxamide derivatives and N-(phenylquinazolinonyl) aryl-amides .
Biochemical Pathways
It is involved in the synthesis of indoline-2-carboxamide derivatives and n-(phenylquinazolinonyl) aryl-amides , which may influence various biochemical pathways.
Result of Action
Its role in the synthesis of indoline-2-carboxamide derivatives suggests that it may have potential effects on the inhibition of trypanosoma brucei .
properties
IUPAC Name |
2-naphthalen-2-yloxyacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOBXXMBVWFWMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482880 | |
Record name | (2-NAPHTHYLOXY)ACETYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Naphthyloxy)acetyl chloride | |
CAS RN |
40926-77-0 | |
Record name | (2-NAPHTHYLOXY)ACETYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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